molecular formula C12H14N4O2S B2980810 ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 169304-24-9

ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2980810
CAS No.: 169304-24-9
M. Wt: 278.33
InChI Key: CKWVHOSZLVUOMH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological activities. The presence of the triazole ring, along with the phenyl and amino groups, contributes to its potential as a bioactive molecule. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
  • Ethyl 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Uniqueness

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the phenyl group, which can significantly influence its biological activity and binding properties compared to other similar compounds with different substituents.

This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable molecule for further research and development in various fields.

Properties

IUPAC Name

ethyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-10(17)8-19-12-15-14-11(16(12)13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVHOSZLVUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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